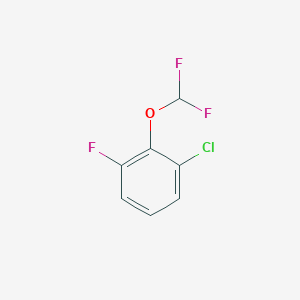

1-Chloro-2-(difluoromethoxy)-3-fluorobenzene

Description

Historical Context of Halogenated Difluoromethoxybenzene Derivatives

The development of halogenated difluoromethoxybenzene derivatives is rooted in advancements in organofluorine chemistry. Early work on fluorinated carbenes, such as dichlorocarbene (CCl₂), laid the groundwork for understanding the reactivity of halogenated intermediates. In the 1950s, Hine and Doering demonstrated that dichlorocarbene could be generated from chloroform under basic conditions, enabling the synthesis of halogenated ethers. This methodology was later adapted for difluorocarbene (CF₂) chemistry, which became pivotal for introducing –OCF₂ groups into aromatic systems.

By the 2010s, photoredox catalysis emerged as a transformative approach for difluoromethoxylation. Ngai and colleagues developed redox-active reagents, such as cationic difluoromethoxylating agents, which facilitated radical C–H functionalization of arenes under mild conditions. These innovations allowed for the efficient synthesis of complex difluoromethoxybenzene derivatives, including 1-chloro-2-(difluoromethoxy)-3-fluorobenzene, without requiring harsh bases or high temperatures.

Table 1: Key Advances in Halogenated Difluoromethoxybenzene Synthesis

Significance in Organofluorine Chemistry

The compound’s significance lies in the synergistic effects of its halogen and fluorinated substituents:

- C–F Bond Characteristics : The C–F bond’s high bond dissociation energy (~480 kJ/mol) and electronegativity (Pauling scale: 3.98) confer exceptional thermal and chemical stability. These properties make the compound resistant to metabolic degradation, a trait highly valued in agrochemical and pharmaceutical design.

- Electronic Modulation : The difluoromethoxy group (–OCF₂) acts as a strong electron-withdrawing substituent, altering the electron density of the benzene ring. This enhances reactivity in electrophilic substitution reactions and influences binding interactions in bioactive molecules.

- Steric Considerations : The compact Van der Waals radius of fluorine (1.47 Å) minimizes steric hindrance, allowing dense functionalization without compromising molecular geometry.

Applications in Research and Industry :

- Pharmaceuticals : Fluorinated aromatic compounds are integral to drug discovery, with ~20% of FDA-approved drugs containing fluorine. The –OCF₂ group improves membrane permeability and metabolic stability, as seen in analogs used for enzyme inhibition studies.

- Materials Science : Halogenated benzenes serve as precursors for liquid crystals and polymers, where fluorine’s low polarizability enhances optical properties.

- Catalysis : The compound’s halogenated structure enables participation in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct biaryl scaffolds.

Table 2: Comparative Properties of Halogenated Substituents

| Substituent | Bond Energy (kJ/mol) | Electronegativity | Van der Waals Radius (Å) |

|---|---|---|---|

| –Cl | 320 | 3.16 | 1.80 |

| –F | 480 | 3.98 | 1.47 |

| –OCF₂ | N/A | N/A | ~2.10 (group) |

Properties

IUPAC Name |

1-chloro-2-(difluoromethoxy)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHVSFGPYWTLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136961-91-5 | |

| Record name | 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution

One common method for synthesizing this compound involves nucleophilic aromatic substitution reactions. For instance, starting with 2-chloro-6-fluorophenol, the difluoromethoxy group can be introduced using sodium chlorodifluoroacetate as a reagent. This reaction typically requires a base like potassium carbonate and a solvent mixture such as N,N-dimethylformamide (DMF) and water.

Halogenation Reactions

Halogenation reactions are crucial in introducing the fluorine and chlorine atoms into the benzene ring. These reactions often require specialized conditions, including the use of fluorinating agents under pressure.

Use of Difluorocarbene Precursors

Difluorocarbene precursors can also be used to introduce the difluoromethoxy group. This involves the generation of difluorocarbene species, which then react with phenolic compounds to form the desired difluoromethoxy derivatives.

Reaction Parameters and Optimization

Optimizing the synthesis of this compound involves careful control of reaction parameters such as temperature, solvent choice, and catalyst selection.

- Temperature Control: Reactions are often conducted at elevated temperatures (e.g., 100°C) to enhance reactivity.

- Solvent Selection: Polar solvents like DMF are used to facilitate nucleophilic substitution reactions.

- Catalyst Selection: Bases such as potassium carbonate are essential for promoting nucleophilic substitution.

Purification and Characterization

After synthesis, the compound is typically purified using techniques such as column chromatography or recrystallization. Characterization involves spectroscopic methods like NMR and IR spectroscopy to confirm the structure and purity of the compound.

- 1H/13C NMR: Useful for identifying substituent positions and electronic environments.

- IR Spectroscopy: Confirms the presence of functional groups (e.g., C-F stretches).

- Mass Spectrometry: Detects molecular ion peaks and fragmentation patterns.

Research Findings and Applications

This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty materials. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for further research and applications.

Chemical Reactions Analysis

1-Chloro-2-(difluoromethoxy)-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: It can be oxidized to form corresponding phenols or quinones under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form benzene derivatives with fewer substituents using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Chemistry

1-Chloro-2-(difluoromethoxy)-3-fluorobenzene serves as a building block in the synthesis of more complex organic molecules. Its unique properties make it suitable for various organic transformations, including:

- Reagent in Organic Synthesis : It can be utilized in reactions to form new carbon-carbon and carbon-heteroatom bonds.

- Fluorination Reactions : The compound is involved in the development of fluorinated intermediates for pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, particularly due to the influence of fluorinated compounds on pharmacokinetics:

- Enzyme Interactions : It may serve as a tool in studying enzyme mechanisms and metabolic pathways.

- Pharmaceutical Intermediates : Research is ongoing to explore its role as an active ingredient or intermediate in drug synthesis, particularly for compounds targeting specific biological pathways.

Industry

In industrial applications, this compound is used for:

- Production of Specialty Chemicals : The compound's unique properties allow it to be used in creating chemicals with specific functionalities.

- Agrochemicals : It plays a role in the development of herbicides and insecticides, contributing to agricultural productivity.

Data Tables

| Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Aromatic Substitution | Replacement of fluorine by chlorine using difluoromethoxy group | Variable |

| Halogenation | Use of sodium chloride and DMSO | High |

Case Studies

- Enzyme Interaction Studies : Research has demonstrated that this compound can interact with enzymes involved in metabolic pathways, potentially leading to new therapeutic agents targeting diseases like cancer and neurodegenerative disorders.

- Agricultural Applications : Field studies have shown that derivatives of this compound exhibit insecticidal properties against pests like aphids, highlighting its potential as an effective agrochemical.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their fluidity and affecting signal transduction pathways .

Comparison with Similar Compounds

Structural Isomers: Positional Variations

- 2-Chloro-1-(difluoromethoxy)-3-fluorobenzene (CAS: 1404193-54-9):

- Molecular Formula : C₇H₄ClF₃O (identical to the target compound).

- Key Differences : The chlorine and difluoromethoxy groups are swapped (positions 1 and 2), altering steric and electronic effects.

- Impact : Positional isomerism may influence reactivity in electrophilic substitution or coupling reactions due to varying proximity of electron-withdrawing groups .

Functional Group Analogs: Substitution Variations

- 1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS: 1214333-76-2): Molecular Formula: C₇H₄ClF₃ (lacks the oxygen atom in the substituent). Key Differences: Replaces the -OCF₂H group with -CF₂H (difluoromethyl). The XLogP3 value (3.3) indicates higher lipophilicity compared to the target compound .

1-Chloro-2-(trifluoromethyl)benzene :

Comparative Analysis of Physicochemical Properties

Functional and Reactivity Differences

- Electron-Withdrawing Effects :

- Hydrogen Bonding :

- Synthetic Utility :

- Difluoromethoxy-containing compounds are valuable in agrochemicals and pharmaceuticals due to metabolic stability and bioavailability. For example, Schiff base derivatives of 4-(difluoromethoxy)-2-hydroxybenzaldehyde exhibit sensor applications for heavy metals .

Biological Activity

1-Chloro-2-(difluoromethoxy)-3-fluorobenzene is an organic compound with the molecular formula C₇H₃ClF₃O. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple electron-withdrawing groups, including chloro, difluoromethoxy, and fluoro functionalities, enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound's structural characteristics are summarized in the following table:

| Property | Details |

|---|---|

| Molecular Formula | C₇H₃ClF₃O |

| Molecular Weight | 188.54 g/mol |

| Physical State | Colorless liquid |

| Functional Groups | Chloro, difluoromethoxy, fluoro |

The electron-withdrawing nature of these functional groups contributes to its potential biological activity by facilitating interactions with nucleophilic sites on enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The mechanism of action includes:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.

- Modulation of Receptor Function : It may alter the activity of certain receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. For example, studies on related difluoromethoxy compounds have shown inhibition of tumor growth through mechanisms involving enzyme inhibition and modulation of signaling pathways .

- Enzyme Interaction Studies : A study demonstrated that fluorinated compounds can significantly alter enzyme kinetics. The introduction of difluoromethoxy groups was found to enhance binding affinity to target enzymes, leading to increased inhibition rates .

- Comparative Analysis : A comparative study on various chloro-difluoromethoxy compounds highlighted that the positioning and type of substituents greatly influence their biological activities. For instance, this compound showed superior inhibitory effects compared to its analogs lacking the difluoromethoxy group .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Q & A

Q. What are the recommended methods for synthesizing 1-chloro-2-(difluoromethoxy)-3-fluorobenzene?

A two-step synthesis is commonly employed:

- Step 1 : Introduce the chloromethoxy group via nucleophilic aromatic substitution (NAS) on 1-chloro-3-fluorobenzene using chloromethylating agents (e.g., ClCH₂O−) under basic conditions .

- Step 2 : Fluorination of the chloromethoxy group using a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace chlorine with fluorine, yielding the difluoromethoxy moiety. Reaction conditions (temperature, solvent) must be optimized to minimize side products . Key characterization : Monitor reaction progress via ¹⁹F NMR to confirm fluorination efficiency.

Q. How should researchers handle and store this compound safely?

- Handling : Use closed systems with local exhaust ventilation. Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid inhalation; use NIOSH-approved respirators for vapor protection .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the difluoromethoxy group. Avoid contact with moisture or strong bases .

Q. What analytical techniques are critical for characterizing this compound?

- GC-MS/HPLC : Assess purity (>95% recommended for research use) and identify impurities (e.g., residual chloromethoxy intermediates) .

- ¹H/¹³C/¹⁹F NMR : Confirm structural integrity. The ¹⁹F NMR spectrum should show distinct peaks for -OCF₂ (δ ~ -70 to -80 ppm) and aromatic F (δ ~ -110 ppm) .

- Elemental Analysis : Validate C, H, F, and Cl content to ensure stoichiometric consistency.

Advanced Research Questions

Q. What mechanistic insights explain the stability of the difluoromethoxy group under acidic/basic conditions?

The -OCF₂ group is hydrolytically stable compared to -OCH₃ due to the electron-withdrawing effect of fluorine, which reduces nucleophilic attack. However, prolonged exposure to strong bases (e.g., NaOH) can lead to slow degradation via SN2 displacement. Stability studies using accelerated aging (40°C/75% RH) and LC-MS tracking are recommended to quantify degradation pathways .

Q. How do competing substituents (Cl, F, OCF₂) influence regioselectivity in cross-coupling reactions?

- Suzuki-Miyaura Coupling : The chloro substituent at position 1 acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Fluorine at position 3 directs electrophilic substitution to the para position (relative to OCF₂) due to its ortho/para-directing nature.

- Challenges : Steric hindrance from OCF₂ may reduce coupling efficiency. Optimize catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) to enhance yields .

Q. What strategies mitigate contradictions in reported reactivity data for this compound?

Discrepancies often arise from:

- Purity variations : Impurities (e.g., residual Cl in OCF₂) can alter reactivity. Use HPLC-purified batches for reproducibility.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in NAS, while nonpolar solvents favor radical pathways. Document solvent choice rigorously .

Q. Can computational modeling predict the compound’s behavior in catalytic systems?

Yes. DFT calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic aromatic substitution (EAS) sites : Fluorine’s electron-withdrawing effect directs EAS to specific positions.

- Thermodynamic stability : Compare energy barriers for alternative reaction pathways (e.g., C-Cl vs. C-F activation) .

Application-Oriented Questions

Q. How is this compound utilized in designing fluorinated pharmaceuticals?

The difluoromethoxy group enhances metabolic stability and membrane permeability in drug candidates. For example, it serves as a bioisostere for labile ethers in kinase inhibitors. Researchers should evaluate in vitro metabolic stability (e.g., liver microsome assays) to validate advantages over non-fluorinated analogs .

Q. What role does this compound play in agrochemical research?

As a precursor to herbicides, its fluorinated aromatic core resists environmental degradation. Functionalization at the chloro position (e.g., coupling with pyridine derivatives) can yield compounds with enhanced herbicidal activity. Field trials must assess ecotoxicity due to potential persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.